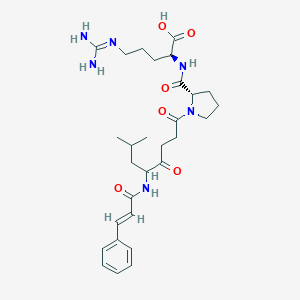
Cinnamoyl-leu-(C)gly-pro-arg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamoyl-leu-(C)gly-pro-arg, also known as CLGPA, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is a derivative of the naturally occurring hormone, thyrotropin-releasing hormone (TRH), and has been shown to possess a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Cinnamoyl-leu-(C)gly-pro-arg is not fully understood. However, it has been suggested that Cinnamoyl-leu-(C)gly-pro-arg exerts its effects through the activation of the TRH receptor. The TRH receptor is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Activation of the TRH receptor can lead to the activation of various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the phospholipase C (PLC) pathway.
Biochemical and Physiological Effects:
Cinnamoyl-leu-(C)gly-pro-arg has been shown to possess a range of biochemical and physiological effects. It can enhance cognitive function, reduce oxidative stress, and have anti-inflammatory effects. Additionally, Cinnamoyl-leu-(C)gly-pro-arg has been found to have neuroprotective properties and can promote the survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cinnamoyl-leu-(C)gly-pro-arg in lab experiments is its ability to enhance cognitive function. This property makes it an attractive candidate for the study of various neurological disorders. Additionally, the solid-phase synthesis method used to produce Cinnamoyl-leu-(C)gly-pro-arg is a well-established technique, which allows for the production of large quantities of the peptide. However, one limitation of using Cinnamoyl-leu-(C)gly-pro-arg in lab experiments is its relatively high cost.
Direcciones Futuras
There are several future directions for the study of Cinnamoyl-leu-(C)gly-pro-arg. One area of interest is the development of Cinnamoyl-leu-(C)gly-pro-arg analogs with improved properties. Additionally, further research is needed to fully understand the mechanism of action of Cinnamoyl-leu-(C)gly-pro-arg and its effects on various signaling pathways. Finally, the potential therapeutic applications of Cinnamoyl-leu-(C)gly-pro-arg in the treatment of various neurological disorders should be explored further.
Conclusion:
In conclusion, Cinnamoyl-leu-(C)gly-pro-arg is a promising peptide with a range of potential therapeutic applications. Its ability to enhance cognitive function, reduce oxidative stress, and have anti-inflammatory effects make it an attractive candidate for the treatment of various neurological disorders. While further research is needed to fully understand the mechanism of action of Cinnamoyl-leu-(C)gly-pro-arg and its effects on various signaling pathways, the solid-phase synthesis method used to produce the peptide allows for the production of large quantities of the peptide for lab experiments.
Métodos De Síntesis
The synthesis of Cinnamoyl-leu-(C)gly-pro-arg involves the solid-phase method, which is a widely used technique for peptide synthesis. The process involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The amino acids are activated with coupling reagents and protected with various protecting groups to prevent unwanted reactions. After the completion of the peptide chain, the final product is cleaved from the solid support and purified through various chromatographic techniques.
Aplicaciones Científicas De Investigación
Cinnamoyl-leu-(C)gly-pro-arg has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective properties and can enhance cognitive function. Additionally, Cinnamoyl-leu-(C)gly-pro-arg has been found to have anti-inflammatory effects and can reduce oxidative stress. These properties make Cinnamoyl-leu-(C)gly-pro-arg a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Número CAS |
114563-66-5 |
|---|---|
Nombre del producto |
Cinnamoyl-leu-(C)gly-pro-arg |
Fórmula molecular |
C29H42N6O6 |
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[7-methyl-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]octanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C29H42N6O6/c1-19(2)18-22(33-25(37)14-12-20-8-4-3-5-9-20)24(36)13-15-26(38)35-17-7-11-23(35)27(39)34-21(28(40)41)10-6-16-32-29(30)31/h3-5,8-9,12,14,19,21-23H,6-7,10-11,13,15-18H2,1-2H3,(H,33,37)(H,34,39)(H,40,41)(H4,30,31,32)/b14-12+/t21-,22?,23-/m0/s1 |
Clave InChI |
STYWEFPKZWMXIX-XEQMMVGRSA-N |
SMILES isomérico |
CC(C)CC(C(=O)CCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC(C)CC(C(=O)CCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(C(=O)CCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC2=CC=CC=C2 |
Sinónimos |
cinnamido-2-methyl-5-oxoheptanoyl-prolyl-arginine cinnamoyl-Leu-(C)Gly-Pro-Arg |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)
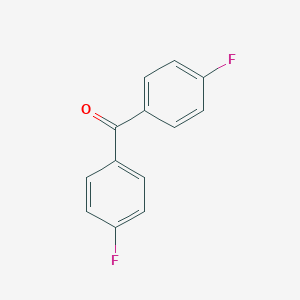
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)

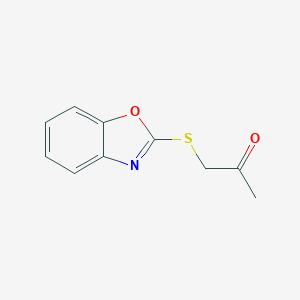
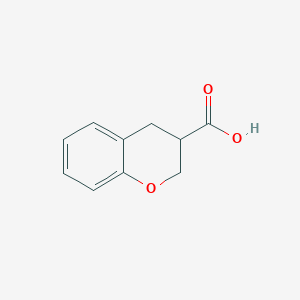
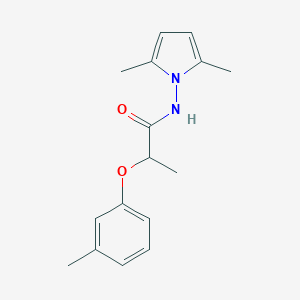
![6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B49687.png)
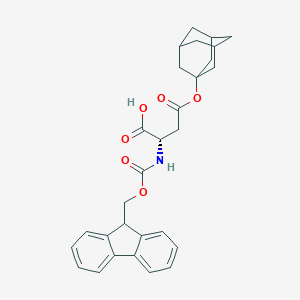

![[(8S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B49698.png)